Cas no 194351-04-7 (1-(2-methoxyethyl)piperazin-2-one)

1-(2-Methoxyethyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with a 2-methoxyethyl group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The methoxyethyl side chain enhances solubility and reactivity, facilitating modifications for targeted molecular design. Its stable yet modifiable framework makes it valuable for developing biologically active compounds, including potential CNS agents or enzyme inhibitors. The compound’s purity and well-defined chemical properties ensure reproducibility in research and industrial processes. Suitable for controlled reactions, it is often utilized in peptide mimetics and ligand synthesis.
1-(2-methoxyethyl)piperazin-2-one structure
194351-04-7 structure
Product name:1-(2-methoxyethyl)piperazin-2-one
CAS No:194351-04-7
MF:C7H14N2O2
MW:158.198261737823
CID:116586
PubChem ID:18783904

1-(2-methoxyethyl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyethyl)-2-Piperazinone
    • 1-(2-METHOXYETHYL)PIPERAZIN-2-ONE
    • 2-Piperazinone,1-(2-methoxyethyl)-
    • Piperazinone, 1-(2-methoxyethyl)- (9CI)
    • 1-(2-Methoxyethyl)piperazin-2-one hydrochloride
    • 194351-04-7
    • SCHEMBL1596034
    • CHEMBL4556833
    • ZHTKXGQCVDFUKN-UHFFFAOYSA-N
    • AKOS011593140
    • DTXSID30596224
    • EN300-150163
    • 1-(2-methoxyethyl)-2-oxopiperazine
    • Piperazinone, 1-(2-methoxyethyl)-
    • FT-0753791
    • 1-(2-methoxyethyl)piperazin-2-one
    • Inchi: InChI=1S/C7H14N2O2/c1-11-5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3
    • InChI Key: ZHTKXGQCVDFUKN-UHFFFAOYSA-N
    • SMILES: COCCN1CCNCC1=O

Computed Properties

  • Exact Mass: 158.10562
  • Monoisotopic Mass: 158.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 41.6Ų
  • Tautomer Count: 2
  • XLogP3: -1

Experimental Properties

  • PSA: 41.57

1-(2-methoxyethyl)piperazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-150163-0.25g
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
0.25g
$774.0 2023-05-26
Enamine
EN300-150163-0.1g
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
0.1g
$741.0 2023-05-26
Enamine
EN300-150163-2.5g
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
2.5g
$1650.0 2023-05-26
Enamine
EN300-150163-50mg
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
50mg
$707.0 2023-09-27
Enamine
EN300-150163-1000mg
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
1000mg
$842.0 2023-09-27
Enamine
EN300-150163-5000mg
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
5000mg
$2443.0 2023-09-27
Enamine
EN300-150163-10000mg
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
10000mg
$3622.0 2023-09-27
Enamine
EN300-150163-10.0g
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
10g
$3622.0 2023-05-26
Enamine
EN300-150163-1.0g
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
1g
$842.0 2023-05-26
Enamine
EN300-150163-250mg
1-(2-methoxyethyl)piperazin-2-one
194351-04-7
250mg
$774.0 2023-09-27

Additional information on 1-(2-methoxyethyl)piperazin-2-one

Professional Introduction to Compound with CAS No. 194351-04-7 and Product Name: 1-(2-methoxyethyl)piperazin-2-one

Compound with the CAS number 194351-04-7, identified by its systematic name 1-(2-methoxyethyl)piperazin-2-one, represents a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the piperazine derivative class, which is widely recognized for its diverse pharmacological properties. The structural configuration of 1-(2-methoxyethyl)piperazin-2-one incorporates a piperazine ring substituted with a 2-methoxyethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

The piperazine moiety is a key pharmacophore in many drugs, contributing to properties such as solubility, bioavailability, and interaction with biological targets. The presence of the 2-methoxyethyl group enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and metabolic stability. These characteristics make 1-(2-methoxyethyl)piperazin-2-one a valuable building block in medicinal chemistry.

In recent years, there has been growing interest in piperazine derivatives due to their potential applications in treating neurological disorders, infectious diseases, and other therapeutic areas. For instance, modifications of the piperazine ring have been explored in the development of antipsychotic and antidepressant drugs. The compound 1-(2-methoxyethyl)piperazin-2-one has been investigated for its possible role as an intermediate in synthesizing novel therapeutic agents that target specific enzymatic pathways or receptors.

One of the most compelling aspects of 1-(2-methoxyethyl)piperazin-2-one is its utility in the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By designing molecules that selectively inhibit certain kinases, researchers aim to develop more effective anticancer drugs. The structural features of 1-(2-methoxyethyl)piperazin-2-one make it an attractive candidate for such applications.

Moreover, the compound has shown promise in preclinical studies as a potential treatment for neurodegenerative diseases. Research indicates that piperazine derivatives can modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The 2-methoxyethyl substituent may enhance the compound's ability to cross the blood-brain barrier, improving its therapeutic efficacy.

The synthesis of 1-(2-methoxyethyl)piperazin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on a halogenated piperazine precursor followed by alkylation with 2-methoxyethanol. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.

From a regulatory perspective, compounds like 1-(2-methoxyethyl)piperazin-2-one must undergo rigorous testing to ensure safety and efficacy before they can be used in clinical applications. This includes toxicology studies to assess potential side effects and pharmacokinetic evaluations to understand how the body processes the compound. The growing body of research on piperazine derivatives underscores their importance as pharmacological tools.

In conclusion, 1-(2-methoxyethyl)piperazin-2-one (CAS No. 194351-04-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing drugs targeting various diseases, particularly neurological disorders and cancer. As research continues to uncover new applications for piperazine derivatives, compounds like this will remain at the forefront of medicinal chemistry innovation.

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